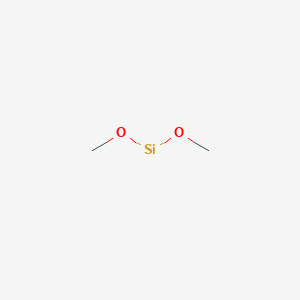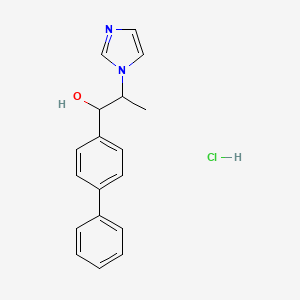![molecular formula C18H28O6P2 B13764189 1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide CAS No. 65850-52-4](/img/structure/B13764189.png)
1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide is a complex organophosphorus compound It is characterized by its unique structure, which includes a dioxaphosphorinane ring system and a phenylene bridge
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide typically involves the reaction of appropriate diols with dichlorophosphates in the presence of a base such as pyridine . The reaction conditions often include the use of solvents like diethyl ether to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the dioxaphosphorinane ring is opened or modified.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide has several scientific research applications:
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The pathways involved may include oxidative stress responses and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide include:
- 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide
- 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
These compounds share the dioxaphosphorinane ring system but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of 1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide lies in its phenylene bridge, which imparts distinct structural and functional characteristics .
Eigenschaften
CAS-Nummer |
65850-52-4 |
|---|---|
Molekularformel |
C18H28O6P2 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
2-[[4-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]phenyl]methyl]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C18H28O6P2/c1-17(2)11-21-25(19,22-12-17)9-15-5-7-16(8-6-15)10-26(20)23-13-18(3,4)14-24-26/h5-8H,9-14H2,1-4H3 |
InChI-Schlüssel |
HEJAJPLMZFPDTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COP(=O)(OC1)CC2=CC=C(C=C2)CP3(=O)OCC(CO3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)



![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)




![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)


![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)

